molecular formula C23H20N2O3 B12800382 4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether CAS No. 73239-82-4

4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether

Cat. No.: B12800382
CAS No.: 73239-82-4
M. Wt: 372.4 g/mol
InChI Key: RHXNRQRNNFGWSU-UHFFFAOYSA-N
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Description

4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether is a complex organic compound that belongs to the class of oxadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether typically involves multiple steps. One common method includes the reaction of benzoyl chloride with 2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenyl methyl ether under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl methyl ether groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

73239-82-4

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-2-phenyl-5,6-dihydro-1,3,4-oxadiazin-4-yl]-phenylmethanone

InChI

InChI=1S/C23H20N2O3/c1-27-20-14-12-17(13-15-20)21-16-25(23(26)19-10-6-3-7-11-19)24-22(28-21)18-8-4-2-5-9-18/h2-15,21H,16H2,1H3

InChI Key

RHXNRQRNNFGWSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CN(N=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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